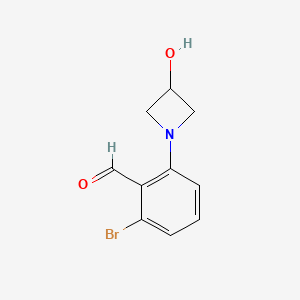
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a brominated benzaldehyde derivative that contains a hydroxyazetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of a benzaldehyde precursor followed by the introduction of the hydroxyazetidine group. One common method involves the following steps:
Bromination: The starting material, 2-bromo-6-nitrobenzaldehyde, is synthesized by brominating 2-nitrobenzaldehyde using bromine in the presence of a suitable solvent such as acetic acid.
Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid.
Azetidine Formation: The amine is reacted with chloroacetyl chloride to form the azetidine ring, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromo-6-nitrobenzaldehyde: A precursor in the synthesis of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde.
2-Bromo-6-(3-azetidinyl)benzaldehyde: Lacks the hydroxy group, which may affect its reactivity and biological activity.
6-(3-Hydroxyazetidin-1-yl)benzaldehyde: Does not contain the bromine atom, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the hydroxyazetidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
InChI 键 |
XUDNIWTZBVJFNE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=C(C(=CC=C2)Br)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


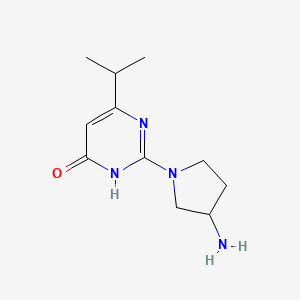

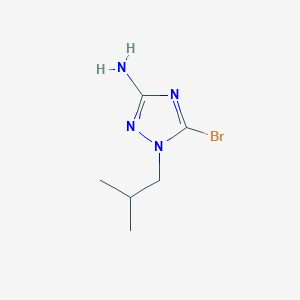
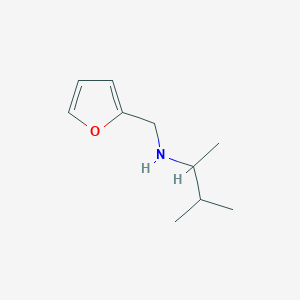
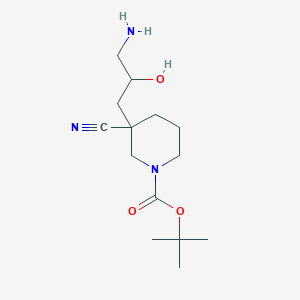
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
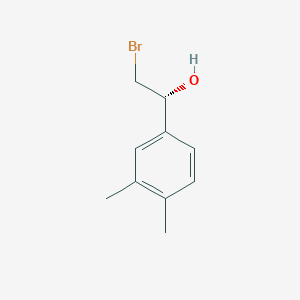
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

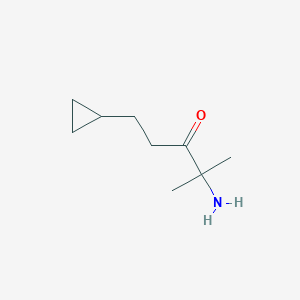

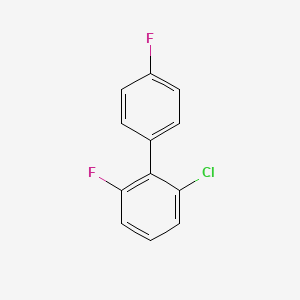
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
